molecular formula C29H26ClN5O2S B2769777 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689228-05-5

3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2769777
CAS No.: 689228-05-5
M. Wt: 544.07
InChI Key: KBUSBHYRJMPWGA-UHFFFAOYSA-N
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Description

3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyrido[1,2-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under reflux conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Pyrido[1,2-a]pyrimidine Moiety: The pyrido[1,2-a]pyrimidine moiety is attached via a nucleophilic aromatic substitution reaction, involving the reaction of a chloropyridopyrimidine derivative with the quinazolinone-piperidine intermediate.

    Final Assembly: The final compound is assembled by introducing the benzyl group through a nucleophilic substitution reaction, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It has been investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Pyrido[2,3-d]pyrimidin-7-one derivatives

Uniqueness

3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its combination of structural features, including the quinazolinone core, piperidine ring, and pyrido[1,2-a]pyrimidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN5O2S/c30-21-9-12-26-31-22(15-27(36)34(26)18-21)19-38-29-32-25-11-10-23(33-13-5-2-6-14-33)16-24(25)28(37)35(29)17-20-7-3-1-4-8-20/h1,3-4,7-12,15-16,18H,2,5-6,13-14,17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUSBHYRJMPWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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